molecular formula C16H18N2O5S B2739154 N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide CAS No. 941976-48-3

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2739154
CAS No.: 941976-48-3
M. Wt: 350.39
InChI Key: INQSSCZDZGZNIT-UHFFFAOYSA-N
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Description

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with a carboxamide group and a benzamido group that is further substituted with three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the condensation reaction, where a thiophene derivative is reacted with an amine and a carboxylic acid derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzamido group enhances its potential for various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

N-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-17-15(20)10-5-6-24-16(10)18-14(19)9-7-11(21-2)13(23-4)12(8-9)22-3/h5-8H,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSSCZDZGZNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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